molecular formula C14H21ClN4O2 B7897120 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7897120
M. Wt: 312.79 g/mol
InChI Key: TXBRGWOMWBRSEV-UHFFFAOYSA-N
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Description

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom, a piperidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Common steps include:

    Formation of the Pyrimidine Intermediate: This step involves the chlorination of a pyrimidine derivative using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the Piperidine Intermediate: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The pyrimidine and piperidine intermediates are then coupled under specific conditions, often using a base such as triethylamine.

    Carbamate Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

    Manufacturing: It can be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • [1-(5-Bromo-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
  • [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
  • [1-(5-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the pyrimidine ring (chlorine, bromine, fluorine, or methyl group).
  • Chemical Properties: These differences can affect the compound’s reactivity, stability, and interaction with molecular targets.
  • Applications: While similar compounds may have overlapping applications, the specific substituent can influence their effectiveness and suitability for particular uses.

Properties

IUPAC Name

tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRGWOMWBRSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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